molecular formula C18H16O6 B11984311 ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate

ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate

Cat. No.: B11984311
M. Wt: 328.3 g/mol
InChI Key: NVZFXJLHFYYEIH-UHFFFAOYSA-N
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Description

Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C18H16O6, is characterized by the presence of a chromenyl group fused with a furan ring, making it a unique structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxy-2-methyl-4H-chromen-4-one with furan-2-carboxylic acid in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate is unique due to its specific substitution pattern on the chromenyl and furan rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

ethyl 5-(7-methoxy-2-methyl-4-oxochromen-3-yl)furan-2-carboxylate

InChI

InChI=1S/C18H16O6/c1-4-22-18(20)14-8-7-13(24-14)16-10(2)23-15-9-11(21-3)5-6-12(15)17(16)19/h5-9H,4H2,1-3H3

InChI Key

NVZFXJLHFYYEIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=C(OC3=C(C2=O)C=CC(=C3)OC)C

Origin of Product

United States

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